molecular formula C16H16N2O4 B10931695 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one

Cat. No.: B10931695
M. Wt: 300.31 g/mol
InChI Key: QVLYHVODZDERHW-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one typically involves the formation of the pyrazole ring followed by its fusion with the chromenone structure. The pyrazole ring can be synthesized using ethyl 2-(ethoxymethylene)-3-oxobutanoate and methylhydrazine . The chromenone structure is then introduced through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chromenone structure to a dihydrochromenone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-ethoxy-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-6-ethoxy-3-hydroxychromen-4-one

InChI

InChI=1S/C16H16N2O4/c1-4-21-10-5-6-13-11(7-10)14(19)15(20)16(22-13)12-8-18(3)17-9(12)2/h5-8,20H,4H2,1-3H3

InChI Key

QVLYHVODZDERHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CN(N=C3C)C

Origin of Product

United States

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